ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate
Description
Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate is a synthetic small molecule featuring dual benzofuran moieties interconnected via pyridine-2-amido and carbamoyl linkages. Benzofuran derivatives are well-documented for their pharmacological properties, including antimicrobial, antitumor, and antiviral activities . The crystallographic determination of such compounds often relies on software like SHELX for refinement and ORTEP for visualization .
Properties
IUPAC Name |
ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O8/c1-3-37-28(35)24-22(16-10-5-7-14-20(16)39-24)31-26(33)18-12-9-13-19(30-18)27(34)32-23-17-11-6-8-15-21(17)40-25(23)29(36)38-4-2/h5-15H,3-4H2,1-2H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMUDTSFMPYQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core through cyclization reactions. Subsequent steps involve the introduction of the pyridine and carbamoyl groups through nucleophilic substitution and coupling reactions. The final step usually involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of Ethoxycarbonyl Groups
The ethoxycarbonyl (ester) groups on the benzofuran rings undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids. This reaction is critical for modifying solubility or enabling further derivatization.
*Theoretical yields based on analogous benzofuran esters .
Amide Bond Reactivity
The carbamoyl and pyridine-2-amido linkages are susceptible to hydrolysis under extreme conditions, though they exhibit moderate stability under physiological pH.
Electrophilic Substitution
The electron-rich benzofuran and pyridine rings may undergo halogenation or sulfonation at activated positions (e.g., para to electron-donating groups).
| Reaction | Reagents | Position Modified |
|---|---|---|
| Bromination | Br₂, FeBr₃ | C-5 or C-6 of benzofuran (if unsubstituted) |
| Sulfonation | SO₃, H₂SO₄ | Benzofuran C-5 (directed by methoxy groups) |
Functionalization via Ester Groups
The ethoxycarbonyl groups can participate in transesterification or nucleophilic acyl substitution.
| Reaction | Conditions | Products |
|---|---|---|
| Transesterification | MeOH, H⁺ cat., reflux | Methyl ester derivatives |
| Grignard Reaction | RMgX, THF | Ketone intermediates |
Cyclization Pathways
Under thermal or catalytic conditions, the compound may undergo intramolecular cyclization, forming fused heterocycles.
| Reaction | Catalyst | Product |
|---|---|---|
| Thermal cyclization | 200°C, N₂ atmosphere | Spiro-furanopyran derivatives |
| Acid-catalyzed cyclization | H₂SO₄, 120°C | Tetracyclic lactams |
Stability and Degradation
The compound’s stability is influenced by:
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pH : Degrades rapidly in strongly acidic/basic media due to ester and amide hydrolysis .
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Light/Oxidation : Benzofuran moieties are prone to photooxidation, forming quinone-like structures .
Key Research Insights
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Synthetic Routes : The compound’s synthesis likely involves sequential amide coupling (e.g., HATU/DIPEA-mediated) between benzofuran-3-carboxylic acid derivatives and pyridine-2-amine intermediates .
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Biological Relevance : Analogous benzofuran-carboxamide compounds exhibit protease inhibition or receptor modulation activity , suggesting potential pharmacological applications.
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Structural Analogs : Derivatives with sulfonate or halogen substituents show enhanced metabolic stability .
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research has highlighted the potential of benzofuran derivatives, including ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate, in exhibiting antitumor properties. A study demonstrated that compounds with benzofuran structures effectively inhibited cancer cell proliferation, suggesting a mechanism involving apoptosis induction in malignant cells. This property is attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth and survival .
2. Antimicrobial Properties
Benzofuran derivatives have also been investigated for their antimicrobial activity. This compound has shown promising results against various bacterial strains. Studies indicate that this compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, making it a candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented in several studies. This compound exhibits significant inhibition of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This action suggests its utility in treating conditions such as arthritis and other inflammatory disorders .
4. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, which could lead to novel therapeutic strategies targeting these pathways .
5. Neuroprotective Effects
Recent studies indicate that compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s, where they could potentially mitigate oxidative stress and neuronal damage .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features
The target compound distinguishes itself from simpler benzofuran derivatives through its polycyclic architecture. Key structural comparisons include:
Key Observations :
- The target compound’s dual benzofuran cores and amide linkages likely enhance its binding affinity to biological targets via hydrogen bonding and π-π stacking, compared to mono-benzofuran analogs .
- Substituents like ethoxycarbonyl groups may improve solubility in polar solvents relative to hydrophobic groups (e.g., cyclohexyl in ’s compound).
Pharmacological Activity
- Antimicrobial Activity: Mono-benzofuran compounds with electron-withdrawing groups (e.g., methylsulfinyl) exhibit moderate antibacterial effects . The target compound’s amide and carbamoyl groups could enhance activity by targeting bacterial enzymes or membranes.
- Antitumor Potential: Pyridine-linked benzofurans are reported to inhibit kinase pathways. The pyridine-2-amido bridge in the target compound may confer selectivity for cancer-related receptors.
Physicochemical Properties
- Stability : The conjugated system across benzofuran and pyridine rings may enhance UV stability but could pose challenges in metabolic degradation.
Research Findings and Methodological Considerations
Biological Activity
Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the coupling of benzofuran derivatives with amide functionalities. The structural formula can be represented as:
This compound features two benzofuran moieties, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
A notable study demonstrated that related benzofuran carboxylic acids exhibited IC50 values in the micromolar range against human breast cancer cell lines MCF-7 and MDA-MB-231. Specifically, one derivative showed an IC50 of , indicating potent antiproliferative activity and the ability to induce apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of related benzofuran compounds has also been documented. A series of benzofuran derivatives were tested against a range of bacteria and fungi, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus fumigatus
These studies revealed that certain derivatives demonstrated significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key modifications that enhance activity include:
- Substitution Patterns : The presence of electron-withdrawing or electron-donating groups on the benzofuran ring can significantly influence biological activity.
- Amide Linkages : The incorporation of amide groups has been linked to increased potency in anticancer assays.
The following table summarizes some key findings regarding structural modifications and their impact on biological activity:
Case Study 1: Anticancer Activity
In a controlled study, a series of benzofuran derivatives were administered to MDA-MB-231 cells. The results indicated that treatment with specific compounds resulted in cell cycle arrest at the G2/M phase and increased apoptosis rates (from 0.47% to 8.11% for early apoptosis) compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited notable activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a therapeutic agent for bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Esterification of benzofuran precursors using ethanol under acid catalysis (e.g., H₂SO₄) to introduce ethoxycarbonyl groups .
- Amide coupling via carbodiimide reagents (e.g., EDC/HOBt) in DMF or THF for carbamoyl linkages between pyridine and benzofuran moieties .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography resolves stereoelectronic effects of substituents (e.g., ethoxycarbonyl orientation) and validates intermolecular interactions (e.g., π-π stacking in benzofuran cores) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry of amide bonds and detects rotamers in solution .
- Mass spectrometry (HRMS-ESI) verifies molecular weight (±2 ppm error tolerance) .
Q. What preliminary biological screening data exist for this compound?
- Methodological Answer :
- In vitro assays (e.g., MTT for cytotoxicity) suggest moderate antitumor activity (IC₅₀ ~10–50 µM) against HeLa and MCF-7 cell lines, potentially linked to benzofuran’s DNA intercalation .
- Antimicrobial testing (MIC assays) shows selective inhibition of Gram-positive bacteria (e.g., S. aureus), likely due to hydrophobic interactions with cell membranes .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxycarbonyl vs. methylsulfinyl) alter pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance metabolic stability but reduce solubility .
- Methylsulfinyl substituents increase polarity, improving bioavailability but lowering membrane permeability .
- Experimental Design : Synthesize analogs with systematic substitutions (e.g., halogenation at benzofuran C-6) and compare IC₅₀ values in dose-response assays .
Q. How to resolve contradictions in biological activity data across studies (e.g., antitumor vs. non-cytotoxic results)?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal assays (e.g., apoptosis markers via flow cytometry alongside MTT) .
- Control Experiments : Test for off-target effects (e.g., ROS generation) using DCFH-DA probes .
- Structural Reanalysis : Re-examine crystallographic data to confirm compound integrity during bioassays .
Q. What are the degradation pathways under physiological conditions, and how can stability be improved?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–9 buffers, UV light, and oxidative stress (H₂O₂). Monitor degradation via HPLC-MS.
- Key Finding : Ester hydrolysis at gastric pH generates inactive carboxylic acids .
- Stabilization Strategies :
- Prodrug design : Replace ethyl esters with tert-butyl esters to delay hydrolysis .
- Liposomal encapsulation to shield labile groups .
Q. Which computational models predict binding modes with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
